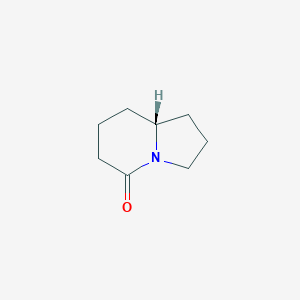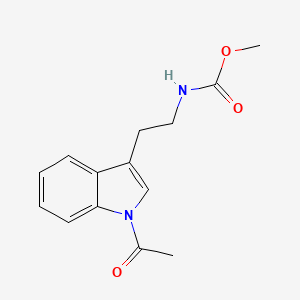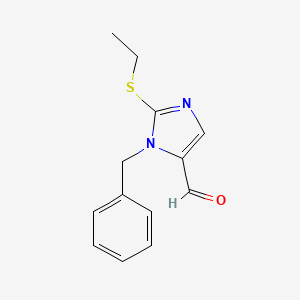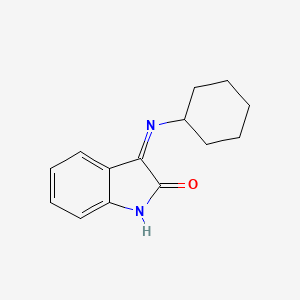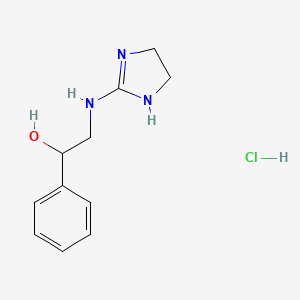![molecular formula C11H12N2O B12924905 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile](/img/structure/B12924905.png)
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile is a chemical compound that belongs to the oxazolidine family This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms The phenyl group attached to the oxazolidine ring adds to its structural complexity and potential reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoylacetonitrile with β-aminoalcohols in the presence of a catalyst such as zinc chloride (ZnCl2). This reaction is usually carried out under inert, moisture-free conditions to prevent any side reactions . The reaction conditions are mild, and the products are often characterized using techniques such as NMR, IR, and MS.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It can be used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism by which 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile exerts its effects is not fully understood. its derivatives, particularly those with antibacterial properties, are believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This binding interferes with the translation process, ultimately leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide: This compound shares a similar structural framework but differs in the ring structure and functional groups.
4-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride: Another related compound with a piperidinium ring instead of an acetonitrile group.
Uniqueness
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile is unique due to its specific oxazolidine ring structure and the presence of a phenyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile |
InChI |
InChI=1S/C11H12N2O/c12-6-7-13-9-14-8-11(13)10-4-2-1-3-5-10/h1-5,11H,7-9H2/t11-/m0/s1 |
Clé InChI |
HCCRKULUUAPCGT-NSHDSACASA-N |
SMILES isomérique |
C1[C@H](N(CO1)CC#N)C2=CC=CC=C2 |
SMILES canonique |
C1C(N(CO1)CC#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




